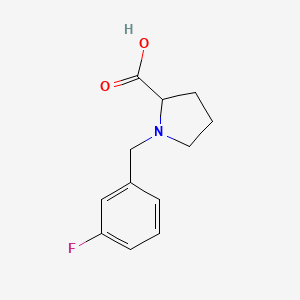

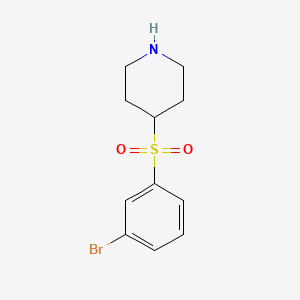

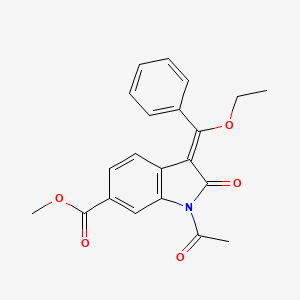

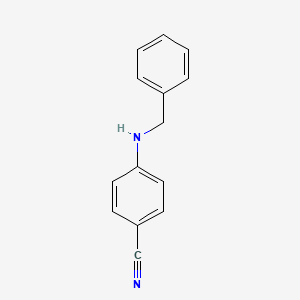

![molecular formula C15H20N2O B3075190 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1027844-65-0](/img/structure/B3075190.png)

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Übersicht

Beschreibung

“2-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the molecular formula C15H20N2O . It has a molecular weight of 244.34 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H20N2O/c18-14-10-15 (12-16-14)6-8-17 (9-7-15)11-13-4-2-1-3-5-13/h1-5H,6-12H2, (H,16,18) .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity : A study synthesized derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and evaluated them as antihypertensive agents. The compounds showed activity as alpha-adrenergic blockers with potential for treating high blood pressure (Caroon et al., 1981).

Synthesis Methods : Research on the synthesis of azaspiro[4.5]decane systems, including 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one, has been documented. This involves oxidative cyclization of olefinic precursors (Martin‐Lopez & Bermejo, 1998).

Receptor Antagonist Properties : A study described the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, including 2-benzyl-2,8-diazaspiro[4.5]decan-3-one derivatives, and their binding affinities as tachykinin NK2 receptor antagonists. These compounds showed potential in treating bronchoconstriction (Smith et al., 1995).

Cholinergic Activity : A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones were synthesized and tested for cholinergic activity. Preliminary data indicated these compounds lacked significant cholinergic properties (Cignarella et al., 1993).

T-Type Calcium Channel Antagonists : Research into 2,8-diazaspiro[4.5]decan-1-ones as T-type calcium channel antagonists was conducted, hypothesizing that these compounds could approximate a 5-feature T-type pharmacophore model. They were found to be potent inhibitors of T-type calcium channels (Fritch & Krajewski, 2010).

CCR4 Antagonists : A study synthesized 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists with the ability to induce receptor endocytosis. This property is rare for small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Neural Calcium Uptake Inhibition : Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their inhibitory action on neural calcium uptake and protective effects against brain edema and memory deficits (Tóth et al., 1997).

Prolyl Hydroxylase Domain-Containing Protein 2 Inhibitors : A novel complex crystal structure of the PHD2 enzyme with its inhibitor, a 2,8-diazaspiro[4.5]decan-1-one analogue, was discovered. This led to insights into novel interactions with the enzyme (Deng et al., 2013).

Soluble Epoxide Hydrolase Inhibitors : Research identified 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as potent soluble epoxide hydrolase inhibitors and orally active agents for treating hypertension (Kato et al., 2013).

TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease : A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective TYK2/JAK1 inhibitors, showing promise for the treatment of inflammatory bowel disease (Yang et al., 2022).

Wirkmechanismus

While the specific mechanism of action for “2-Benzyl-2,8-diazaspiro[4.5]decan-3-one” is not mentioned in the sources, similar compounds have been studied for their role in programmed cell death or necroptosis . Necroptosis is a type of cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzyl-2,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,16H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSFQCKPCOMDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.